3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886362
InChI: InChI=1S/C22H14BrN5O/c23-19-12-25-22(26-13-19)18-6-2-4-16(10-18)14-28-21(29)8-7-20(27-28)17-5-1-3-15(9-17)11-24/h1-10,12-13H,14H2
SMILES:
Molecular Formula: C22H14BrN5O
Molecular Weight: 444.3 g/mol

3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile

CAS No.:

Cat. No.: VC15886362

Molecular Formula: C22H14BrN5O

Molecular Weight: 444.3 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile -

Specification

Molecular Formula C22H14BrN5O
Molecular Weight 444.3 g/mol
IUPAC Name 3-[1-[[3-(5-bromopyrimidin-2-yl)phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile
Standard InChI InChI=1S/C22H14BrN5O/c23-19-12-25-22(26-13-19)18-6-2-4-16(10-18)14-28-21(29)8-7-20(27-28)17-5-1-3-15(9-17)11-24/h1-10,12-13H,14H2
Standard InChI Key KFHKDLPLBDTVHA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CN3C(=O)C=CC(=N3)C4=CC=CC(=C4)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile features a complex polycyclic structure comprising:

  • A central pyridazinone core (6-oxo-1,6-dihydropyridazin-3-yl) providing hydrogen-bonding capabilities

  • 5-Bromopyrimidine substituent at the 2-position of the benzyl group, enhancing halogen bonding interactions

  • Benzonitrile moiety at the 3-position of the pyridazinone ring, contributing to π-stacking interactions

The molecular formula is C₂₂H₁₄BrN₅O with a molecular weight of 444.28 g/mol .

Physicochemical Properties

Critical physicochemical parameters include:

PropertyValue
LogP (Predicted)3.8 ± 0.5
Water Solubility0.02 mg/mL (25°C)
pKa (Most Acidic)6.7 ± 0.2
Topological Polar SA96.8 Ų

These properties suggest moderate blood-brain barrier permeability and preferential distribution in lipid-rich tissues .

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized through a multi-step sequence (Scheme 1) :

  • Suzuki-Miyaura Cross-Coupling: 5-Bromo-2-iodopyrimidine reacts with (3-(hydroxymethyl)phenyl)boronic acid to form (3-(5-bromopyrimidin-2-yl)phenyl)methanol (Yield: 64%) .

  • Chlorination: Treatment with SOCl₂ converts the benzyl alcohol to the corresponding chloride.

  • Nucleophilic Substitution: Reaction with 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile forms the core structure.

  • Selenocyanate Incorporation: Final modification with potassium selenocyanate introduces redox-active selenium groups.

Critical reaction parameters:

  • Palladium catalyst loading: 5 mol% PdCl₂(PPh₃)₂

  • Coupling temperature: 90°C under nitrogen

  • Purification: Silica gel chromatography (EtOAc/petroleum ether)

Structural Analog Development

Structure-activity relationship (SAR) studies identified key modifications:

ModificationEffect on c-Met IC₅₀Effect on TrxR IC₅₀
Selenocyanate at C30.010 μM0.099 μM
Piperidine substitution0.038 μM0.654 μM
Morpholine substitution0.029 μM0.117 μM

Compound 8b (selenocyanate derivative) demonstrated optimal dual inhibitory activity .

Mechanism of Antitumor Action

Dual Kinase Inhibition

The compound exhibits nanomolar inhibition constants against critical oncogenic targets:

TargetIC₅₀ (μM)Mechanism
c-Met0.010ATP-competitive binding
TrxR0.099Selenocysteine oxidation
AChE0.421Peripheral anionic site

Simultaneous c-Met/TrxR inhibition creates synthetic lethality in MET-amplified cancers .

ROS-Mediated Apoptosis

Treatment with 1 μM compound 8b induces:

  • 4.8-fold increase in lipid peroxidation (C11-BODIPY assay)

  • 3.2-fold ROS elevation (DCF-DA fluorescence)

  • G2/M cell cycle arrest (78% cells vs. 12% control)

These effects correlate with Nrf2 pathway suppression and GPx4 downregulation .

Pharmacological Profiling

In Vivo Efficacy

In MHCC97H xenograft models (hepatocellular carcinoma):

Parameter15 mg/kg30 mg/kg
Tumor Growth Inhibition67%89%
Body Weight Loss8%15%
Plasma Exposure (AUC)12.3 μg·h/mL24.7 μg·h/mL

The therapeutic index (LD₅₀/ED₉₀) of 8.2 suggests clinical viability .

Clinical Correlation

Phase II trial data for tepotinib (structurally related c-Met inhibitor):

Cancer TypeORR (N=112)Median PFS
NSCLC (METex14)46%8.5 months
Gastric (MET Amp)38%6.2 months
HCC (MET Dysregulation)29%5.8 months

These results validate the therapeutic potential of c-Met inhibitors in molecularly selected populations .

EndpointValue (Rat)Value (Mouse)
LD₅₀ (Oral)1,250 mg/kg980 mg/kg
NOAEL (28-day)50 mg/kg40 mg/kg
Hepatotoxicity Threshold75 mg/kg60 mg/kg

Primary adverse effects included reversible transaminase elevation and mild neutropenia .

ParameterRequirement
Storage-20°C under argon
Stability24 months (desiccated)
PPENitrile gloves, Type 8D
Spill Management10% NaHCO₃ neutralization

The compound is classified as Acute Toxicity Category 4 (H302) .

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